REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[C:5]([N+:9]([O-])=O)[CH:6]=[CH:7][CH:8]=1)=[CH2:2]>C(O)(=O)C.[Zn]>[CH:1]([C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[NH2:9])=[CH2:2]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=C)C=1C=C(C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (300 ml) was added to the filtrate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (100 ml), brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1C=C(N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |